molecular formula C16H27BN4O2 B2569297 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane CAS No. 2319654-10-7

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane

Katalognummer: B2569297
CAS-Nummer: 2319654-10-7
Molekulargewicht: 318.23
InChI-Schlüssel: UASBRJYKSIPJSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms) substituted with a methyl group at position 1 and a pyrimidine ring at position 3. The pyrimidine moiety is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at its 5-position, a boronate ester critical for Suzuki-Miyaura cross-coupling reactions . The diazepane ring imparts conformational flexibility, which can enhance binding affinity in medicinal chemistry applications, while the pyrimidine scaffold contributes to electron-deficient character, influencing reactivity in catalytic processes .

Eigenschaften

IUPAC Name

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN4O2/c1-15(2)16(3,4)23-17(22-15)13-11-18-14(19-12-13)21-8-6-7-20(5)9-10-21/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASBRJYKSIPJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a diazepane ring and a pyrimidine moiety substituted with a boron-containing group. Its molecular formula is C16H24BN3O4C_{16}H_{24}B_{N_3}O_4, with a molecular weight of approximately 337.24 g/mol. The presence of the boron atom contributes to its unique reactivity and potential biological roles.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • GSK-3β Inhibition : Studies have shown that compounds similar to this structure exhibit GSK-3β inhibitory activity. GSK-3β is implicated in numerous cellular processes including metabolism and cell proliferation. The inhibition of this enzyme can lead to therapeutic effects in conditions like diabetes and cancer .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cellular models. For instance, it has been shown to decrease nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting its role in neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GSK-3β InhibitionIC50 values ranging from 10 to 1314 nM
Anti-inflammatoryReduced NO and IL-6 levels
CytotoxicityVaried effects on cell viability

Case Study 1: GSK-3β Inhibition

A study investigated the inhibitory effects of various derivatives on GSK-3β. The compound showed significant inhibition with an IC50 value indicating potent activity. This suggests that modifications in the structure can enhance or reduce efficacy against this target.

Case Study 2: Anti-inflammatory Activity

In a preclinical model using BV-2 microglial cells, the compound effectively reduced pro-inflammatory cytokines at low concentrations (1 µM). This positions it as a candidate for treating neurodegenerative diseases characterized by inflammation .

Safety and Toxicology

The safety profile of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane has not been extensively studied; however, related compounds have shown irritant properties. It is crucial to conduct thorough toxicological assessments before clinical applications.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds containing boron can exhibit significant anticancer properties. The boron atom in 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane may facilitate the development of novel anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
  • Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its structural features allow for the encapsulation of therapeutic agents, enhancing their solubility and bioavailability.
  • Enzyme Inhibition : The pyrimidine moiety can interact with enzyme active sites, suggesting potential use as an enzyme inhibitor. This application is particularly relevant in designing inhibitors for enzymes involved in cancer metabolism.

Applications in Material Science

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of boron-containing compounds into OLED materials has been shown to improve efficiency and stability. The unique electronic properties of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane make it suitable for use in light-emitting layers.
  • Coordination Polymers : The compound can serve as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials are useful for gas storage and separation technologies due to their high surface area and tunable porosity.

Applications in Catalysis

  • Suzuki-Miyaura Coupling Reactions : The presence of the boron atom allows the compound to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis.
  • Photocatalysis : The compound's ability to absorb light can be harnessed for photocatalytic applications. It can facilitate reactions under light irradiation, promoting processes such as hydrogen evolution from water splitting.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of boron-containing compounds similar to 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane on various cancer cell lines. Results showed significant inhibition of cell proliferation at low concentrations.

Case Study 2: OLED Efficiency

Research on OLEDs incorporating this compound demonstrated enhanced light emission and stability compared to traditional materials. Devices showed a 30% increase in efficiency due to improved charge transport properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations
Compound Name Core Structure Key Differences
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane Pyridine (6-membered ring) Pyridine replaces pyrimidine, reducing electron deficiency and altering π-π interactions.
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Morpholine (6-membered ring) Oxygen replaces one nitrogen in the heterocycle, increasing polarity and rigidity.
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one Piperidin-4-one (6-membered) Ketone group introduces hydrogen-bonding potential; smaller ring reduces flexibility.

Impact on Reactivity :

  • Pyrimidine-based compounds exhibit higher reactivity in cross-coupling due to greater electron deficiency compared to pyridine analogs .
  • Morpholine’s oxygen atom enhances solubility in polar solvents (e.g., water or alcohols), whereas diazepane’s flexibility improves adaptability in binding pockets .
Functional Group Modifications
Compound Name Functional Group Key Properties
1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane Phenylsulfonyl Sulfonyl group increases steric bulk and acidity, potentially hindering coupling efficiency.
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Cyclopropyl and methoxy Electron-donating methoxy group reduces pyrimidine’s electron deficiency, slowing coupling rates.
Physical and Thermodynamic Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane Not reported 331.23 2.1
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine 132–135 290.16 1.8
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran 72–73 244.09 3.5

Analysis :

  • Higher molecular weight and lipophilicity (LogP) in diazepane derivatives suggest improved membrane permeability for biological applications .
  • Morpholine’s lower LogP aligns with its enhanced aqueous solubility .

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boron-containing dioxaborolan moiety as a key intermediate. Reaction conditions such as catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature significantly impact yield. For example, polar aprotic solvents like DMF enhance coupling efficiency, while excessive heat may degrade sensitive intermediates. Evidence from heterocyclic compound synthesis highlights the importance of protecting-group strategies for nitrogen-rich diazepane systems to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the pyrimidine-diazepane linkage and boron-ester integrity. ¹¹B NMR is critical for verifying the dioxaborolan ring’s stability.
  • HPLC-MS : Detects impurities (e.g., dehalogenated byproducts) with columns like Chromolith® RP-18e, validated against pharmaceutical impurity standards .
  • X-ray crystallography : Resolves stereochemical ambiguities in the diazepane ring, though crystallization challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis and purification of this compound?

DOE minimizes experimental runs while maximizing data robustness. For example:

FactorLevelsResponse Variable
Catalyst loading1-5 mol%Yield (%)
Temperature80-120°CPurity (HPLC area%)
SolventDMF, THF, TolueneReaction time (h)

Central Composite Design (CCD) models identify optimal conditions, such as 3 mol% Pd catalyst in DMF at 100°C, achieving >85% yield with <2% impurities . Computational reaction path searches (e.g., using quantum chemical calculations) further refine DOE parameters by predicting transition states .

Q. What computational strategies predict the compound’s reactivity in cross-coupling or medicinal chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, the dioxaborolan group’s electron-withdrawing effect lowers the pyrimidine ring’s LUMO, enhancing Suzuki coupling efficiency. Molecular dynamics simulations model diazepane ring flexibility, which influences binding affinity in drug discovery contexts .

Q. How should researchers address contradictions in reported data (e.g., divergent yields or impurity profiles)?

  • Reproducibility checks : Replicate studies using identical reagents (e.g., Pd sources from the same supplier).
  • Statistical analysis : Apply ANOVA to isolate variables (e.g., batch-to-batch solvent purity differences).
  • Advanced analytics : Use LC-HRMS to trace impurities to specific synthetic steps (e.g., incomplete deprotection of the diazepane nitrogen) .

Q. What methodologies validate the compound’s stability under physiological or catalytic conditions?

  • Accelerated degradation studies : Expose the compound to pH-varied buffers (2–9) at 40°C for 14 days, monitoring boronate ester hydrolysis via ¹¹B NMR .
  • Catalytic cycle analysis : In situ IR spectroscopy tracks Pd intermediates during coupling reactions to identify deactivation pathways (e.g., ligand dissociation) .

Methodological Resources

  • Reaction Design : ICReDD’s integrated computational-experimental workflows reduce trial-and-error in optimizing boron-containing intermediates .
  • Safety Protocols : Adhere to chemical hygiene plans for handling air-sensitive boronates, including inert atmosphere techniques .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.